molecular formula C5H12OS B13072481 3-Methoxy-2-methylpropane-1-thiol

3-Methoxy-2-methylpropane-1-thiol

Cat. No.: B13072481
M. Wt: 120.22 g/mol
InChI Key: ZIGVKJKWANFLKD-UHFFFAOYSA-N
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Description

3-Methoxy-2-methylpropane-1-thiol is an organic compound with the molecular formula C5H12OS. It is characterized by the presence of a thiol group (-SH) attached to a propane backbone, along with a methoxy group (-OCH3) and a methyl group (-CH3). This compound is known for its distinct sulfurous odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-methylpropane-1-thiol typically involves the reaction of 3-methoxy-2-methylpropanol with a thiolating agent such as hydrogen sulfide (H2S) or thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired thiol compound.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled temperature and pressure conditions. Catalysts may be used to enhance the reaction rate and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reduction of this compound can lead to the formation of corresponding alcohols or alkanes. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: The thiol group in this compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. Common reagents include alkyl halides and acid chlorides.

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.

    Substitution: Alkyl halides, acid chlorides, polar aprotic solvents.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Thiol derivatives with various functional groups.

Scientific Research Applications

3-Methoxy-2-methylpropane-1-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein modification.

    Medicine: Explored for its therapeutic potential, including its use as a precursor for drug development.

    Industry: Utilized in the production of flavors and fragrances, as well as in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-methylpropane-1-thiol involves its interaction with molecular targets such as enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modification of enzymatic activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

    Methanethiol (CH3SH): A simpler thiol compound with a similar sulfurous odor.

    Ethanethiol (C2H5SH): Another thiol with a slightly longer carbon chain.

    2-Mercaptoethanol (HOCH2CH2SH): Contains both a thiol and a hydroxyl group, used in biochemistry.

Uniqueness: 3-Methoxy-2-methylpropane-1-thiol is unique due to the presence of both a methoxy and a methyl group on the propane backbone, which imparts distinct chemical properties and reactivity compared to simpler thiols. This makes it a valuable compound in various synthetic and research applications.

Properties

Molecular Formula

C5H12OS

Molecular Weight

120.22 g/mol

IUPAC Name

3-methoxy-2-methylpropane-1-thiol

InChI

InChI=1S/C5H12OS/c1-5(4-7)3-6-2/h5,7H,3-4H2,1-2H3

InChI Key

ZIGVKJKWANFLKD-UHFFFAOYSA-N

Canonical SMILES

CC(COC)CS

Origin of Product

United States

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